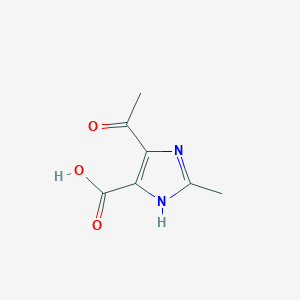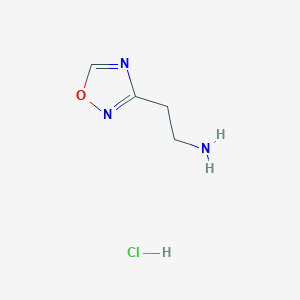
3-(3-Phenylpropoxy)azetidine
Descripción general
Descripción
“3-(3-Phenylpropoxy)azetidine” is a chemical compound with the molecular formula C12H17NO . It is also known as “3-(3-Phenylpropoxy)azetidine hydrochloride” with a CAS Number of 1375472-91-5 .
Synthesis Analysis
“3-(3-Phenylpropoxy)azetidine” can be synthesized through various methods, including the reaction of N-Boc-3-aminopropanol with phenylbromide followed by reduction with sodium borohydride. There are also other methods for synthesizing azetidines, such as the aza Paternò–Büchi reactions , and the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines .
Molecular Structure Analysis
The molecular structure of “3-(3-Phenylpropoxy)azetidine” is characterized by a four-membered heterocyclic ring containing a nitrogen atom . The average molecular weight is 191.270 Da, and the monoisotopic mass is 191.131012 Da .
Chemical Reactions Analysis
Azetidines, including “3-(3-Phenylpropoxy)azetidine”, are known for their unique reactivity driven by a considerable ring strain . This makes them excellent candidates for ring-opening and expansion reactions .
Aplicaciones Científicas De Investigación
Direcciones Futuras
Azetidines, including “3-(3-Phenylpropoxy)azetidine”, have been the focus of recent research due to their unique reactivity and potential applications in organic synthesis and medicinal chemistry . Future directions may include further exploration of their synthesis methods, reactivity, and potential applications .
Propiedades
IUPAC Name |
3-(3-phenylpropoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-5-11(6-3-1)7-4-8-14-12-9-13-10-12/h1-3,5-6,12-13H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMDGHCTSJACIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308863 | |
| Record name | 3-(3-Phenylpropoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenylpropoxy)azetidine | |
CAS RN |
1219982-09-8 | |
| Record name | 3-(3-Phenylpropoxy)azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Phenylpropoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,4-Difluorobenzyl)oxy]azetidine](/img/structure/B1395419.png)
![3-[2-(2-Methoxyethoxy)ethyl]piperidine](/img/structure/B1395422.png)
![3-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395423.png)










![benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride](/img/structure/B1395442.png)